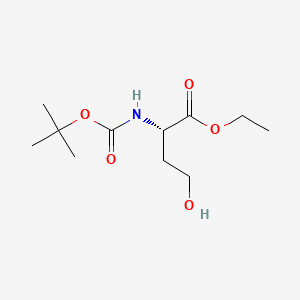

(S)-N-Boc-L-homoserine ethyl ester

Description

Properties

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide for Researchers

CAS Number: 147325-09-5

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a valuable synthetic intermediate for researchers in drug development and chemical biology. The document details its chemical and physical properties, provides a comprehensive synthesis and purification protocol, and discusses its applications, particularly in the fields of Alzheimer's disease research and the modulation of bacterial quorum sensing.

Core Properties and Data

This compound is a white to pale yellow solid at room temperature.[1] Its chemical structure features a Boc-protected amine and an ethyl ester, making it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 147325-09-5 | [1][2][3] |

| Molecular Formula | C11H21NO5 | [1][2][3] |

| Molecular Weight | 247.29 g/mol | [1][4] |

| Appearance | White to Pale Yellow Solid/Powder | [1][2] |

| Purity | ≥95% to >98% (commercially available) | [3][5] |

| Storage Temperature | 2-8°C (Refrigerator) or Frozen (<0°C) | [1] |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from L-homoserine: N-protection followed by esterification.

Step 1: N-Boc Protection of L-homoserine

This procedure outlines the protection of the primary amine of L-homoserine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

L-homoserine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 N Sodium hydroxide (NaOH)

-

1 N Potassium bisulfate (KHSO₄) or 5% Citric Acid

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Dissolve L-homoserine in a 1:1 (v/v) mixture of dioxane and 1 N NaOH at 0°C (ice bath).

-

Add a solution of (Boc)₂O in dioxane dropwise to the stirred solution of L-homoserine.

-

Allow the reaction mixture to stir at a low temperature for 30 minutes, then warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using 1 N KHSO₄ or 5% citric acid.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine, which can be used in the next step without further purification.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

This protocol describes the esterification of the carboxylic acid group of N-Boc-L-homoserine to form the ethyl ester.

Materials:

-

N-Boc-L-homoserine

-

Ethyl iodide (EtI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve N-Boc-L-homoserine in anhydrous DMF and cool the solution in an ice-water bath.

-

Add solid potassium carbonate to the solution and stir for 10-15 minutes.

-

Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until completion.

-

Filter the reaction mixture to remove any solids.

-

Partition the filtrate between ethyl acetate and water.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Analysis

Purification: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.

Analytical Characterization:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][3]

Alzheimer's Disease Research

Several sources indicate that this compound is an amino acid derivative useful for the treatment of Alzheimer's disease.[1][6] However, the specific mechanism of action or the final active compound derived from this intermediate is not extensively detailed in publicly available literature. It is likely used in the synthesis of molecules that target pathways implicated in the pathology of Alzheimer's, such as secretase inhibition or modulation of amyloid-beta aggregation.

Bacterial Quorum Sensing Modulation

A significant application of this compound is in the synthesis of N-acyl-homoserine lactone (AHL) analogs. AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression with population density. This process is often linked to virulence factor production and biofilm formation.

By using this compound as a starting material, researchers can synthesize a variety of AHL analogs with modified acyl chains or other structural features. These synthetic analogs can act as antagonists or agonists of quorum sensing receptors, thereby inhibiting or activating these pathways. The study of such molecules is a promising strategy for developing novel anti-virulence drugs that are less likely to promote antibiotic resistance.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Role as an intermediate for quorum sensing inhibitors.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to the Synthesis of N-Boc-L-homoserine ethyl ester from L-homoserine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-((1,1-dimethylethoxy)carbonyl)-L-homoserine, ethyl ester (commonly known as N-Boc-L-homoserine ethyl ester). This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules, such as unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2]

The synthesis starts from the readily available chiral amino acid, L-homoserine. Two primary and equally viable synthetic routes are detailed herein: 1) initial esterification of the carboxylic acid followed by N-terminal protection, and 2) initial N-terminal protection followed by esterification. This document provides detailed experimental protocols for both pathways, summarizes quantitative data, and includes graphical workflows to illustrate the synthetic logic.

Physicochemical Properties of N-Boc-L-homoserine ethyl ester

| Property | Value |

| CAS Number | 147325-09-5 |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Formula Weight | 247.3 g/mol |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL |

(Data sourced from commercial supplier information[2])

Synthetic Strategy Overview

The synthesis of N-Boc-L-homoserine ethyl ester from L-homoserine can be approached via two distinct pathways. The choice of route may depend on the desired scale, available reagents, and purification strategy. Both routes involve the same two fundamental transformations: Fischer esterification and tert-butyloxycarbonyl (Boc) protection.

Caption: Two primary synthetic routes to N-Boc-L-homoserine ethyl ester.

Route 1: Esterification Followed by N-Boc Protection

This route first protects the carboxylic acid moiety as an ethyl ester, leaving the amine free for subsequent Boc protection. The initial esterification is typically performed under acidic conditions.

Experimental Protocol

Step 1a: Synthesis of L-homoserine ethyl ester hydrochloride

This procedure is adapted from standard methods for amino acid esterification using thionyl chloride.[3][4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-homoserine (e.g., 10.0 g, 83.95 mmol).

-

Reagent Addition: Add absolute ethanol (50 mL). Cool the suspension in an ice bath.

-

Esterification: Slowly add thionyl chloride (12.2 mL, 167.9 mmol, 2.0 eq) dropwise to the stirred suspension while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4-8 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess ethanol and thionyl chloride. The resulting white solid or viscous oil is L-homoserine ethyl ester hydrochloride, which can be used in the next step without further purification.

Step 1b: Synthesis of N-Boc-L-homoserine ethyl ester

This protocol uses the widely adopted method for N-Boc protection with di-tert-butyl dicarbonate ((Boc)₂O).[5][6]

-

Setup: Dissolve the crude L-homoserine ethyl ester hydrochloride from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 ratio, 100 mL).

-

Base Addition: Cool the solution in an ice bath and add sodium bicarbonate (NaHCO₃) (21.1 g, 251.8 mmol, 3.0 eq) portion-wise.

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (18.3 g, 83.95 mmol, 1.0 eq) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Data Summary for Route 1

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1a | Esterification | Thionyl Chloride | Ethanol | Reflux | 4-8 h | >90% (crude) |

| 1b | N-Boc Protection | (Boc)₂O, NaHCO₃ | THF/Water | 0°C to RT | 10-12 h | 85-95% |

Route 2: N-Boc Protection Followed by Esterification

This alternative approach first protects the nucleophilic amino group, which allows for a broader range of esterification conditions without the risk of N-acylation side reactions.

Experimental Protocol

Step 2a: Synthesis of N-Boc-L-homoserine

This protocol is adapted from a standard procedure for the Boc protection of L-serine.[7]

-

Setup: Dissolve L-homoserine (e.g., 10.0 g, 83.95 mmol) in a 1:1 mixture of dioxane and 1N sodium hydroxide (NaOH) solution.

-

Boc Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (20.1 g, 92.3 mmol, 1.1 eq) in dioxane.

-

Reaction: Stir the two-phase mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours until the reaction is complete by TLC.

-

Work-up: Concentrate the mixture by rotary evaporation to half its volume. Cool the remaining solution in an ice bath and acidify to pH 2–3 by the slow addition of 1N potassium bisulfate (KHSO₄).

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield N-Boc-L-homoserine, typically as a foam or oil, which is used directly in the next step.

Step 2b: Synthesis of N-Boc-L-homoserine ethyl ester

This procedure is adapted from the esterification of N-Boc-L-serine using an alkyl halide.[7]

-

Setup: Dissolve the crude N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF) (e.g., 150 mL).

-

Base Addition: Add solid potassium carbonate (K₂CO₃) (12.7 g, 92.3 mmol, 1.1 eq) to the solution and stir for 10 minutes in an ice-water bath.

-

Esterification: Add ethyl iodide (EtI) (13.1 g, 83.95 mmol, 1.0 eq) to the white suspension.

-

Reaction: Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until TLC analysis indicates complete formation of the ester.

-

Work-up: Filter the reaction mixture by suction to remove solids. Partition the filtrate between ethyl acetate and water.

-

Purification: Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Data Summary for Route 2

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 2a | N-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | 5°C to RT | 3-4 h | >95% (crude) |

| 2b | Esterification | Ethyl Iodide, K₂CO₃ | DMF | 0°C to RT | 1.5-2.5 h | ~85% |

Structural Overview

The final product combines the L-homoserine backbone with two key functional groups: an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal ethyl ester. The Boc group provides stability in various reaction conditions but can be easily removed with mild acid, making it ideal for peptide synthesis and other multi-step preparations.[5]

Caption: Logical relationship of the components in the target molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CN118084697A - A preparation method of (S)-chlorohomoserine alkyl ester - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

chemical structure and characterization of (S)-N-Boc-L-homoserine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of (S)-N-Boc-L-homoserine ethyl ester. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the preparation of modified amino acids and peptide analogs for drug discovery and development.

Chemical Structure and Properties

This compound, also known as (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the ethyl ester protects the carboxylic acid. This dual protection allows for selective modification of the side-chain hydroxyl group.

Below is a summary of its key chemical and physical properties:

| Property | Value |

| CAS Number | 147325-09-5 |

| Molecular Formula | C₁₁H₂₁NO₅ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to pale yellow solid |

| Purity | ≥95% |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml). Limited solubility in PBS (pH 7.2) (3 mg/ml).[1] |

| Storage | Recommended storage at -20°C for long-term stability. |

Synthesis

The synthesis of this compound typically involves two key steps: the Boc-protection of L-homoserine followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of (S)-N-Boc-L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-homoserine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Petroleum ether

-

2 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in water.

-

Add 1,4-dioxane to the solution and stir for 5 minutes.

-

Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate (1.5 eq).

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion, wash the reaction mixture with petroleum ether to remove unreacted Boc₂O.

-

Add additional water and adjust the pH to 2 with 2 M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Experimental Protocol: Esterification to this compound

This protocol describes the esterification of N-Boc-L-homoserine to its corresponding ethyl ester. This procedure is adapted from a similar synthesis of the methyl ester.

Materials:

-

N-Boc-L-homoserine

-

Ethyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add solid potassium carbonate (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add ethyl iodide (2.0 eq) to the suspension.

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture to remove inorganic salts.

-

Partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques. Note: As direct experimental spectra are not publicly available, this data is based on typical values for structurally similar compounds and may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.40 | br s | 1H | -NH- |

| ~4.35 | m | 1H | α-CH |

| ~4.20 | q | 2H | -OCH₂CH₃ |

| ~3.70 | t | 2H | -CH₂OH |

| ~2.10 | m | 1H | β-CH (diastereotopic) |

| ~1.90 | m | 1H | β-CH (diastereotopic) |

| 1.45 | s | 9H | -C(CH₃)₃ |

| 1.28 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | Ester Carbonyl |

| ~156.0 | Carbamate Carbonyl |

| ~80.0 | -C(CH₃)₃ |

| ~61.5 | -OCH₂CH₃ |

| ~59.0 | -CH₂OH |

| ~54.0 | α-CH |

| ~36.0 | β-CH₂ |

| 28.3 | -C(CH₃)₃ |

| 14.2 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 248.15 | [M+H]⁺ |

| 270.13 | [M+Na]⁺ |

| 192.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 148.09 | [M+H - Boc]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~3350 | N-H stretch (carbamate) |

| ~2980, 2930, 2870 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1700 | C=O stretch (carbamate) |

| ~1510 | N-H bend |

| ~1160 | C-O stretch |

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis

References

An In-depth Technical Guide to the Solubility of (S)-N-Boc-L-homoserine Ethyl Ester in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-N-Boc-L-homoserine ethyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative solubility data, details a standardized experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester and carbamate groups) and non-polar (Boc group and ethyl chain) functionalities, leading to a varied solubility profile across different organic solvents.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.[1][2] It is important to note that these values may be approximate and can be influenced by factors such as temperature, purity of the compound, and the presence of moisture in the solvents.

| Solvent | Chemical Class | Formula | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Amide | C₃H₇NO | 25[1][2] |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | 25[1][2] |

| Ethanol | Alcohol | C₂H₅OH | 20[1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | N/A | 3[1][2] |

Given the limited publicly available data, experimental determination of solubility in a broader range of solvents is often necessary for specific research and development applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6] The following protocol provides a detailed methodology for this experiment.

Materials and Equipment

-

This compound (solid)

-

High-purity organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

-

Record the mass of the added solid.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Using Gravimetric Analysis:

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

The mass of the dissolved solid can be determined by subtracting the initial mass of the empty vial.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.

-

-

Data Reporting

Solubility should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

This in-depth guide provides the available solubility data for this compound and a robust experimental protocol for its determination. By following these guidelines, researchers, scientists, and drug development professionals can obtain reliable solubility data to support their ongoing work.

References

- 1. enamine.net [enamine.net]

- 2. caymanchem.com [caymanchem.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N-Boc-L-homoserine Ethyl Ester: A Chiral Building Block in Modern Organic Synthesis

For Immediate Release

(S)-N-Boc-L-homoserine ethyl ester has emerged as a versatile and valuable chiral building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. This N- and C-terminally protected derivative of the non-proteinogenic amino acid L-homoserine offers a stable and reactive scaffold for the construction of complex molecular architectures, including unsaturated caprolactams and oxy-peptide nucleic acids (PNAs). Its utility as a synthetic intermediate is well-documented, providing a reliable pathway to novel compounds with potential therapeutic applications.[1][2]

Core Properties and Specifications

This compound is a white to off-white solid that is soluble in a range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₅ | [1][3] |

| Molecular Weight | 247.29 g/mol | [1][4] |

| CAS Number | 147325-09-5 | [1][3][4] |

| Purity | ≥95% | [1] |

| Appearance | White powder/solid | [3] |

| Storage | Room temperature (sealed well) | [3] |

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the readily available chiral precursor, L-homoserine. The workflow involves the protection of the amino group followed by the esterification of the carboxylic acid.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-homoserine

This procedure is adapted from a general method for the N-Boc protection of amino acids.[5]

-

Materials: L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Petroleum ether, Hydrochloric acid (2 M), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve L-homoserine and sodium carbonate in water.

-

Add 1,4-dioxane to the solution and stir.

-

Slowly add di-tert-butyl dicarbonate to the mixture under ice bath conditions.

-

Stir the reaction mixture overnight at room temperature.

-

Wash the mixture with petroleum ether to remove unreacted organic materials.

-

Adjust the pH of the aqueous layer to 2 with 2 M hydrochloric acid to precipitate the product.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield N-Boc-L-homoserine.

-

Step 2: Synthesis of this compound

This is an analogous procedure based on the esterification of N-Boc-L-serine.[6]

-

Materials: N-Boc-L-homoserine, Ethyl iodide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a cold solution of N-Boc-L-homoserine in DMF, add solid potassium carbonate.

-

After stirring for 10 minutes in an ice-water bath, add ethyl iodide.

-

Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Monitor the reaction completion by thin-layer chromatography (TLC).

-

Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

-

Purify by flash chromatography if necessary.

-

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of several important classes of organic molecules.

Synthesis of Unsaturated Caprolactams

Unsaturated caprolactams are valuable scaffolds in medicinal chemistry, notably as inhibitors of interleukin-1β converting enzyme (ICE).[7] The synthesis of these compounds can be achieved from this compound through a multi-step sequence.

Caption: General synthetic route to unsaturated caprolactams.

A key transformation in this pathway is the Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from the starting homoserine ester.[1]

Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers

This compound is also a precursor for the synthesis of monomer units for oxy-peptide nucleic acids.[1] PNAs are synthetic analogues of DNA and RNA with a peptide-like backbone, showing promise in diagnostics and antisense therapies.[] The synthesis involves modifying the hydroxyl group of the homoserine derivative and coupling it with nucleobases.

Caption: General pathway for the synthesis of oxy-PNA monomers.

Conclusion

This compound is a foundational chiral building block that provides access to a variety of complex and biologically relevant molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in organic synthesis and drug discovery. The continued exploration of its synthetic potential is expected to yield novel compounds with significant therapeutic value.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, CasNo.147325-09-5 BOC Sciences United States [bocscichem.lookchem.com]

- 4. This compound Price at Chemsrc [chemsrc.com]

- 5. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Quorum Quenching: A Technical Guide to N-Boc-L-homoserine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antimicrobial Strategy

The rise of antibiotic resistance necessitates a paradigm shift in combating bacterial infections. Rather than focusing solely on bactericidal or bacteriostatic agents, researchers are increasingly targeting the intricate communication networks that govern bacterial virulence. This technical guide delves into the discovery and initial applications of N-Boc-L-homoserine derivatives, a class of molecules at the forefront of this innovative approach known as quorum quenching. These compounds serve as versatile precursors for the synthesis of potent modulators of bacterial quorum sensing (QS), the cell-to-cell communication system that orchestrates virulence, biofilm formation, and antibiotic resistance in numerous pathogens.[1] This guide provides an in-depth analysis of their synthesis, mechanisms of action, and the experimental protocols required to explore their therapeutic potential.

The Cornerstone: N-Boc-L-homoserine and its Lactone

N-tert-butoxycarbonyl-L-homoserine (N-Boc-L-homoserine) is a protected form of the non-proteinogenic amino acid L-homoserine. The Boc protecting group is crucial for synthetic chemists, as it allows for controlled and specific chemical modifications at other sites of the molecule. This protected amino acid is a key starting material for the synthesis of various derivatives, most notably N-Boc-L-homoserine lactone. This lactone is the core structure of many N-acyl-homoserine lactones (AHLs), the signaling molecules used by a wide range of Gram-negative bacteria to communicate.[1] By modifying the acyl chain attached to the homoserine lactone ring, scientists can create a diverse library of compounds to probe and disrupt bacterial communication pathways.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these core compounds is essential for their effective use in research and development.

| Property | N-Boc-L-homoserine | N-Boc-L-homoserine lactone |

| CAS Number | 41088-86-2[2][3][4] | 40856-59-5[5][6] |

| Molecular Formula | C9H17NO5[2][3][4] | C9H15NO4 |

| Molecular Weight | 219.24 g/mol [3] | 201.22 g/mol [5] |

| Appearance | White to off-white crystalline powder[3] | Solid |

| Melting Point | 140 °C[2] | Not specified |

| Storage Temperature | Frozen (<0°C)[3] | Not specified |

| SMILES | CC(C)(C)OC(=O)NC(CCO)C(=O)O[4] | CC(C)(C)OC(=O)N[C@H]1CCOC1=O[6] |

Synthesis of N-Boc-L-homoserine Derivatives: Key Experimental Protocols

The synthesis of N-Boc-L-homoserine and its subsequent conversion to various derivatives are fundamental processes for researchers in this field. Below are detailed protocols for these key transformations.

Protocol 1: Synthesis of N-Boc-L-homoserine from L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

L-homoserine

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

2 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-homoserine (e.g., 4.76 g, 40 mmol) and sodium carbonate (e.g., 8.48 g, 80 mmol) in water (e.g., 200 mL).[2]

-

Add 1,4-dioxane (e.g., 50 mL) and stir for 5 minutes.[2]

-

Slowly add di-tert-butyl dicarbonate (e.g., 13.80 mL, 60 mmol) to the solution under an ice bath.[2]

-

Stir the reaction mixture overnight at room temperature.[2]

-

Wash the mixture with petroleum ether to remove unreacted Boc₂O.[2]

-

Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.[2]

-

Extract the suspension with ethyl acetate.[2]

-

Combine the organic layers and wash sequentially with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Protocol 2: Lactonization of N-Boc-L-homoserine

This protocol describes the intramolecular cyclization to form N-Boc-L-homoserine lactone.

Materials:

-

N-Boc-L-homoserine

-

Anhydrous Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[1]

-

Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.[1]

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).[1]

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with DCM.[1]

-

Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Protocol 3: Synthesis of N-Acyl-L-homoserine Lactones

This protocol details the acylation of the deprotected homoserine lactone to generate various AHL analogs. This process typically involves a two-step sequence: Boc deprotection followed by acylation.

Part A: Boc Deprotection

Materials:

-

N-Boc-L-homoserine lactone

-

4 M HCl in 1,4-dioxane

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve N-Boc-L-homoserine lactone (1.0 eq) in a minimal amount of 1,4-dioxane.[1]

-

Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).[1]

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[1]

-

The product, L-homoserine lactone hydrochloride, will precipitate and can be collected by filtration.

Part B: N-Acylation

Materials:

-

L-homoserine lactone hydrochloride

-

Desired acyl chloride or carboxylic acid

-

Coupling agents (e.g., EDC, HATU)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure (General):

-

Suspend L-homoserine lactone hydrochloride (1.0 eq) in an anhydrous solvent.

-

Add the base (e.g., 2.0-3.0 eq) to neutralize the hydrochloride salt.

-

Add the acylating agent (e.g., acyl chloride, 1.1 eq) or the carboxylic acid (1.1 eq) along with a coupling agent (e.g., EDC, 1.2 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture, typically involving washing with acidic and basic aqueous solutions, followed by drying and concentration.

-

Purify the final N-acyl-L-homoserine lactone by column chromatography.

Synthetic Yields of N-Acyl-L-homoserine Lactones:

The following table summarizes the yields for the synthesis of various N-acyl-L-homoserine lactones, demonstrating the efficiency of these synthetic routes.

| N-Acyl-L-homoserine Lactone | Acylating Agent Precursor | Coupling Method | Overall Yield (%) | Reference |

| N-(3-oxooctanoyl)-L-homoserine lactone (OOHL) | 3-oxooctanoic acid | EDC-mediated coupling | 83 | [7] |

| N-(3-oxodecanoyl)-L-homoserine lactone (ODHL) | 3-oxodecanoic acid | EDC-mediated coupling | 48 | [7] |

| N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | 3-oxododecanoic acid | EDC-mediated coupling | 79 | [7] |

| N-(3-oxotetradecanoyl)-L-homoserine lactone (OtDHL) | 3-oxotetradecanoic acid | EDC-mediated coupling | 87 | [7] |

| N-hexanoyl-L-homoserine lactone | Hexanoyl chloride | Schotten-Baumann conditions | Good to excellent | [8] |

| N-octanoyl-L-homoserine lactone | Octanoyl chloride | Schotten-Baumann conditions | Good to excellent | [8] |

| α-bromo N-acyl-L-homoserine lactones | α-bromo fatty acids | EDC-mediated coupling | Acceptable | [8] |

| α-chloro N-acyl-L-homoserine lactones | Corresponding fatty acids | One-pot procedure | Good | [8] |

Initial Applications: Targeting Bacterial Quorum Sensing

The primary application of N-Boc-L-homoserine derivatives is in the development of quorum sensing inhibitors (QSIs). These molecules are designed to interfere with the signaling pathways that bacteria use to coordinate their collective behaviors.

The Pseudomonas aeruginosa Quorum Sensing Network

Pseudomonas aeruginosa is a notorious opportunistic pathogen that relies heavily on a complex, hierarchical quorum sensing network to regulate its virulence. This network involves multiple signaling molecules and their cognate receptors. A simplified representation of this network is shown below.

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Biological Activity of N-Acyl-L-homoserine Lactone Analogs

A variety of N-acyl-L-homoserine lactone analogs, synthesized from N-Boc-L-homoserine precursors, have been evaluated for their ability to inhibit quorum sensing. The following table summarizes the inhibitory activity of selected compounds.

| Compound | Target Organism/System | Assay | IC₅₀ (µM) | Reference |

| N-(4-bromophenylacetanoyl)-L-homoserine lactone | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | >200 | [9] |

| Compound no. 3 (proprietary) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | ~100 | [9] |

| Compound no. 10 (proprietary) | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | <200 | [9] |

| N-(2-hexadecynoyl)-L-homoserine lactone | Chromobacterium violaceum | Violacein Inhibition | Not specified | |

| N-decanoyl-D-homocysteine thiolactone | Pseudomonas aeruginosa RhlI | RhlI Enzymatic Assay | Not specified | |

| N-dodecanoyl-D-homocysteine thiolactone | Pseudomonas aeruginosa RhlI | RhlI Enzymatic Assay | Not specified |

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel N-Boc-L-homoserine derivatives as quorum sensing inhibitors follows a structured workflow, from synthesis to biological characterization.

Caption: From synthesis to lead identification for QS inhibitors.

Protocol 4: Violacein Inhibition Assay

This assay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein under the control of quorum sensing. Inhibition of this pigment production is a common primary screen for QSIs.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of C. violaceum in LB broth.

-

Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1.

-

In a 96-well plate, add a sub-inhibitory concentration of the test compounds to the wells. Include a solvent control.

-

Add the diluted C. violaceum culture to each well.

-

Incubate the plate at 30°C for 24-48 hours with shaking.

-

After incubation, quantify the violacein production. This can be done by lysing the cells and extracting the pigment with a solvent like butanol or DMSO, followed by measuring the absorbance at a specific wavelength (e.g., 585 nm).[10][11]

-

The percentage of inhibition is calculated relative to the solvent control.

Protocol 5: RhlI Enzymatic Assay

This assay directly measures the inhibition of the RhlI synthase, which is responsible for producing the C4-HSL signal in P. aeruginosa.

Materials:

-

Purified RhlI enzyme

-

Substrates: Butyryl-Acyl Carrier Protein (butyryl-ACP) and S-adenosylmethionine (SAM)

-

Assay buffer (e.g., HEPES)

-

Detection reagent (e.g., a colorimetric reagent sensitive to free thiols)

-

Test compounds

-

Plate reader

Procedure (General):

-

Prepare a reaction mixture containing the assay buffer, detection reagent, and SAM.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the RhlI enzyme and butyryl-ACP.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the detection reagent used.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Conclusion and Future Directions

N-Boc-L-homoserine and its derivatives have emerged as indispensable tools in the quest for novel antimicrobial agents that circumvent traditional resistance mechanisms. The synthetic accessibility of a wide array of N-acyl-L-homoserine lactone analogs allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of highly potent and specific quorum sensing inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the discovery and development of the next generation of anti-virulence therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in in vivo models of infection, and exploring their potential in combination therapies with existing antibiotics. The continued exploration of N-Boc-L-homoserine derivatives promises to be a fruitful endeavor in the ongoing battle against infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Boc-L-Homoserine | 41088-86-2 [chemicalbook.com]

- 3. N-(tert-Butoxycarbonyl)-L-homoserine | 41088-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. N-(tert-Butoxycarbonyl)-L-homoserine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. Boc-L-Homoserine lactone - [sigmaaldrich.com]

- 6. 40856-59-5|Boc-L-Homoserine lactone|BLD Pharm [bldpharm.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 10. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic and Experimental Profile of (S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and experimental data for (S)-N-Boc-L-homoserine ethyl ester. This compound, a key synthetic intermediate, is valuable in the synthesis of various organic molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.[1][2] This document is designed to assist researchers in the identification, characterization, and application of this versatile building block.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with an ethyl group.

Molecular Formula: C₁₁H₂₁NO₅ Molecular Weight: 247.29 g/mol CAS Number: 147325-09-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.2 - 5.4 | d | 1H | NH |

| ~ 4.2 - 4.4 | m | 1H | α-CH |

| ~ 4.1 - 4.3 | q | 2H | O-CH₂ -CH₃ |

| ~ 3.6 - 3.8 | t | 2H | γ-CH₂ |

| ~ 2.0 - 2.2 | m | 1H | β-CH (diastereotopic) |

| ~ 1.8 - 2.0 | m | 1H | β-CH (diastereotopic) |

| 1.45 | s | 9H | C(CH₃)₃ |

| ~ 1.2 - 1.3 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 172 - 174 | C =O (ester) |

| ~ 155 - 157 | C =O (Boc) |

| ~ 79 - 81 | C (CH₃)₃ |

| ~ 61 - 63 | O-CH₂ -CH₃ |

| ~ 58 - 60 | γ-CH₂ |

| ~ 53 - 55 | α-CH |

| ~ 35 - 37 | β-CH₂ |

| ~ 28 - 29 | C(CH₃ )₃ |

| ~ 14 - 15 | O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Strong, Broad | O-H stretch (hydroxyl) |

| ~ 3300 - 3200 | Medium | N-H stretch (carbamate) |

| ~ 2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1740 - 1720 | Strong | C=O stretch (ester) |

| ~ 1710 - 1680 | Strong | C=O stretch (carbamate, Boc) |

| ~ 1520 - 1480 | Medium | N-H bend |

| ~ 1250 - 1200 | Strong | C-O stretch (ester) |

| ~ 1170 - 1150 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 248.1447 | [M+H]⁺ (Calculated for C₁₁H₂₂NO₅⁺) |

| 270.1266 | [M+Na]⁺ (Calculated for C₁₁H₂₁NNaO₅⁺) |

| 192.1232 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc) |

| 174.0817 | [M+H - C₄H₈O₂]⁺ (Loss of Boc group) |

| 146.0868 | [M+H - C₅H₉O₂]⁺ (Further fragmentation) |

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of Boc-protected amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution; gentle vortexing may be applied.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (approx. 1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (optional, for enhancing ionization)

-

Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

-

A small amount of formic acid (e.g., 0.1%) can be added to promote protonation ([M+H]⁺).

-

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion and potential fragments.

-

Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable and strong signal.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and analyze the major fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: Logical relationship between spectroscopic techniques and derived information.

References

(S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide to Commercial Availability, Purity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-N-Boc-L-homoserine ethyl ester, a valuable chiral building block in synthetic organic chemistry. This document details its commercial availability, typical purity specifications, and methodologies for its synthesis and analysis. Furthermore, it illustrates its role as a key intermediate in the synthesis of more complex molecules, aiding researchers in its effective utilization.

Commercial Availability and Purity

This compound (CAS Number: 147325-09-5) is readily available from a variety of commercial suppliers. The compound is typically supplied as a white to pale yellow solid. Purity levels are generally high, though they can vary between suppliers. Researchers should carefully consider the stated purity and intended application when selecting a source.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Catalog Number | Purity Specification | Available Quantities |

| Cayman Chemical | 30547 | ≥95% | 5 mg, 10 mg, 25 mg, 50 mg |

| MedChemExpress | HY-W015682 | >98% | 100 mg, 250 mg, 500 mg, 1 g |

| BOC Sciences | 147325-09-5 | 97% | Inquire |

| MyBioSource | MBS6107192 | Research Grade | 100 mg, 5x100 mg |

| Pharmaffiliates | PA 27 0018990 | High Purity | Inquire |

| ChemicalBook | CB5468138 | 98% | Inquire |

| AChemBlock | M23325 | 97% (for methyl ester) | Inquire |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult individual supplier websites for the most current data.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₅[1] |

| Molecular Weight | 247.29 g/mol [2] |

| Appearance | White to pale yellow solid[2] |

| Storage | Recommended storage at -20°C[3] or 2-8°C[2] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml)[1] |

Synthesis and Purification: Experimental Protocols

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of L-Homoserine

-

Dissolution: Dissolve L-homoserine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.

-

Cooling: Cool the solution in an ice bath to 0-5°C with stirring.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a suitable acid, such as 1N potassium bisulfate.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine, which can often be used in the next step without further purification.

Step 2: Ethyl Esterification

-

Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a solid base, such as potassium carbonate, to the solution and stir for a short period in an ice-water bath.

-

Addition of Ethylating Agent: Add ethyl iodide to the suspension.

-

Reaction: Continue stirring at 0°C for approximately 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour, or until TLC analysis indicates the complete formation of the ethyl ester.

-

Work-up: Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

-

Washing: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Methods for Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Purity and Identity Confirmation

| Method | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the N-H (carbamate), C=O (ester and carbamate), and C-O bonds should be present. |

| Mass Spectrometry (MS) | Determination of molecular weight. | The molecular ion peak corresponding to the mass of the compound (or its adducts) should be observed. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Using a suitable chiral stationary phase, the enantiomeric excess (% ee) can be determined to ensure the stereochemical integrity of the (S)-enantiomer. |

| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | A single spot should be observed under appropriate visualization techniques. |

Applications in Synthesis

This compound is not typically used directly in biological signaling pathways but serves as a crucial chiral building block in multi-step organic syntheses. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Workflow for Application as a Synthetic Intermediate

Caption: Application of this compound in synthesis.

Key applications include:

-

Synthesis of Unsaturated Caprolactams: The hydroxyl group of the homoserine side chain can be further functionalized and utilized in cyclization reactions to form caprolactam rings, which are important structural motifs in various bioactive molecules.[1][4]

-

Monomer Units for Oxy-Peptide Nucleic Acids (OPNAs): this compound serves as a precursor for the synthesis of monomer units for oxy-peptide nucleic acids.[1][4] OPNAs are synthetic analogues of nucleic acids with potential applications in antisense therapy and diagnostics.

-

Synthesis of Unnatural Amino Acids: The protected homoserine framework allows for the stereoselective introduction of various functional groups at the side chain, leading to the synthesis of a diverse range of unnatural amino acids for incorporation into peptides and other pharmaceuticals.

References

The Pivotal Role of (S)-N-Boc-L-homoserine Ethyl Ester in the Synthesis of Oxy-Peptide Nucleic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional thermal stability and enzymatic resistance, making them promising candidates for therapeutic and diagnostic applications. A significant modification to the standard PNA structure is the introduction of an ether linkage into the backbone, creating what is known as oxy-Peptide Nucleic Acid (oxy-PNA). This modification can influence the solubility, hybridization properties, and biological activity of the resulting oligomer. A key chiral building block for the synthesis of these modified PNA monomers is (S)-N-Boc-L-homoserine ethyl ester. This technical guide provides a comprehensive overview of the role of this compound in oxy-PNA synthesis, detailing the synthetic pathways, experimental protocols, and potential applications.

The Core Role of this compound in Oxy-PNA Monomer Synthesis

This compound serves as a crucial starting material for the synthesis of the δ-amino acid monomers that constitute the backbone of oxy-PNAs. The homoserine derivative provides the necessary carbon framework and chirality for the modified backbone. The synthesis involves a multi-step process to convert L-homoserine into the final N-Fmoc protected δ-amino acid monomer, which can then be used in solid-phase peptide synthesis to construct the oxy-PNA oligomer.

The general synthetic strategy involves the protection of the amino and carboxyl groups of L-homoserine, followed by a series of modifications to introduce the ether linkage and the nucleobase. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the homoserine ester is crucial for controlling the reactivity during the initial synthetic steps.

Synthetic Pathway and Experimental Workflow

The synthesis of oxy-PNA oligomers can be conceptually divided into two main stages: the synthesis of the monomeric building blocks and the subsequent solid-phase oligomerization.

Stage 1: Synthesis of N-Fmoc-δ-amino acid (oxy-PNA monomer)

The synthesis of the N-Fmoc protected δ-amino acid monomers from L-homoserine is a multi-step process, typically involving 8 to 12 steps. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of an N-Fmoc-δ-amino acid (oxy-PNA monomer) from this compound.

Stage 2: Solid-Phase Oligomerization of Oxy-PNA

Once the desired N-Fmoc protected oxy-PNA monomers are synthesized, they are sequentially coupled to a solid support to form the desired oligomer. This process is analogous to standard solid-phase peptide synthesis.

Caption: A typical cycle for the solid-phase synthesis of an oxy-PNA oligomer.

Quantitative Data Summary

The following table summarizes typical yields for the key stages of oxy-PNA synthesis. It is important to note that these values can vary significantly depending on the specific reaction conditions, the nucleobase being attached, and the length and sequence of the oligomer.

| Synthesis Stage | Step | Typical Yield (%) | Notes |

| Monomer Synthesis | Overall yield from L-homoserine | 10-20% | Multi-step synthesis with purification at intermediate stages. |

| Individual step yields | 60-95% | Highly dependent on the specific reaction and reagents used. | |

| Solid-Phase Synthesis | Per coupling step | >98% | Monitored by methods such as the Kaiser test. |

| Overall crude oligomer yield | 40-70% | Dependent on oligomer length and sequence. | |

| Purification | Post-HPLC purification | 20-50% | Based on the crude product. |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Fmoc-δ-amino acid (oxy-PNA monomer) with Thymine

This protocol is a generalized representation based on literature procedures and should be optimized for specific laboratory conditions.

-

Protection of Hydroxyl Group: To a solution of this compound in anhydrous dichloromethane (DCM), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

-

Reduction of Ester: Dissolve the silyl-protected ester in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH4) portion-wise. Stir the reaction at 0°C until the starting material is consumed. Carefully quench the reaction with water and sodium hydroxide solution. Filter the mixture, and extract the aqueous layer to obtain the corresponding alcohol.

-

Williamson Ether Synthesis: To a solution of the alcohol in anhydrous THF, add sodium hydride (NaH) at 0°C. After stirring, add an appropriate electrophile (e.g., a bromo- or tosyl-activated species that will form the ether linkage). Allow the reaction to warm to room temperature and stir until completion. Purify the product by column chromatography.

-

Deprotection and Re-protection of Amino Group: Treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc group. After completion, evaporate the solvent and dissolve the residue in a suitable solvent system (e.g., 1,4-dioxane/water). Add sodium bicarbonate and Fmoc-succinimide (Fmoc-OSu) and stir at room temperature to install the Fmoc protecting group. Purify the Fmoc-protected intermediate.

-

Introduction of Nucleobase (Mitsunobu Reaction): Dissolve the Fmoc-protected alcohol, thymine, and triphenylphosphine (PPh3) in anhydrous THF. Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to proceed to completion. Purify the product by column chromatography.

-

Final Deprotection and Purification: Remove any remaining protecting groups (e.g., the silyl ether) using appropriate conditions (e.g., tetrabutylammonium fluoride - TBAF). Purify the final N-Fmoc-δ-amino acid monomer by column chromatography or recrystallization. Characterize the product by NMR and mass spectrometry.

Protocol 2: General Procedure for Solid-Phase Oxy-PNA Oligomerization

This protocol assumes the use of an automated peptide synthesizer and Fmoc-based chemistry.

-

Resin Preparation: Swell the Rink Amide resin in N-methyl-2-pyrrolidone (NMP) in a reaction vessel.

-

First Monomer Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in NMP.

-

Wash the resin thoroughly with NMP.

-

Activate the first Fmoc-oxy-PNA monomer (4 eq.) with a coupling agent such as HATU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in NMP.

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin with NMP.

-

-

Chain Elongation (Repeating Cycles):

-

Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent monomer in the desired sequence.

-

-

Final Fmoc Deprotection: After the final monomer coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) to cleave the oligomer from the solid support and remove the nucleobase protecting groups.

-

Purification: Precipitate the crude oxy-PNA in cold diethyl ether. Purify the oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final oxy-PNA product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Biological Implications and Potential Signaling Pathways

While the biological applications of standard PNAs as antisense and antigene agents are well-documented, the specific roles of oxy-PNAs are an emerging area of research. The introduction of the ether linkage in the backbone can alter the conformational flexibility and hydrophilicity of the molecule, which may influence its cellular uptake, target binding affinity, and specificity.

Oxy-PNAs are being investigated for their potential to modulate gene expression by targeting specific mRNA sequences. For instance, an oxy-PNA designed to be complementary to a segment of an oncogene's mRNA could inhibit its translation, thereby downregulating the production of the oncoprotein. This could have implications for cancer therapy by targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Caption: A diagram illustrating the potential antisense mechanism of an oxy-PNA targeting an oncogene mRNA to inhibit protein synthesis and downstream signaling.

This compound is a cornerstone in the synthesis of oxy-Peptide Nucleic Acids, providing the essential chiral framework for this modified PNA analogue. The multi-step synthesis of oxy-PNA monomers, followed by solid-phase oligomerization, allows for the creation of novel DNA mimics with potentially enhanced properties for research and therapeutic development. Further investigation into the biological activities of oxy-PNAs is warranted to fully explore their potential in modulating disease-related signaling pathways and advancing the field of nucleic acid-based therapeutics.

The Rising Potential of Unsaturated Caprolactams from N-Boc-L-homoserine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis and potential applications of a promising class of molecules: unsaturated caprolactams derived from N-Boc-L-homoserine. While direct literature on this specific family of compounds is emerging, this document consolidates established synthetic methodologies and extrapolates the vast therapeutic potential based on the well-documented bioactivity of structurally related α,β-unsaturated lactams.

Executive Summary

Unsaturated caprolactams, particularly those featuring an α,β-unsaturated carbonyl moiety, represent a compelling scaffold for the development of novel therapeutics. Their inherent reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, enabling the modulation of key signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. This guide outlines a plausible synthetic route from the readily available chiral building block, N-Boc-L-homoserine, and delves into the potential pharmacological applications, supported by data from analogous compounds.

Plausible Synthetic Pathway

The synthesis of unsaturated caprolactams from N-Boc-L-homoserine can be envisioned through a multi-step sequence, culminating in a key Ring-Closing Metathesis (RCM) reaction. This approach offers a high degree of control over the final structure.

Caption: Proposed synthetic workflow for unsaturated caprolactams.

Experimental Protocols

Step 1: Oxidation of N-Boc-L-homoserine to N-Boc-L-homoserinal

The primary alcohol of N-Boc-L-homoserine can be oxidized to the corresponding aldehyde using a variety of mild oxidation methods to minimize racemization.

-

Reagents: N-Boc-L-homoserine, Dess-Martin periodinane (DMP) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).

-